Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate
Description
Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate is a bicyclic compound featuring a tetrahydro-[1,1'-biphenyl] core fused with a thiophene ring and substituted with a ketone (5-oxo) and an ethyl ester group at the 4-position. Its synthesis likely involves multicomponent reactions, such as Diels-Alder cycloaddition followed by palladium-catalyzed cross-coupling, as evidenced by analogous protocols for related tetrahydrobiphenyl derivatives . The thiophene moiety enhances electronic delocalization, while the ester and ketone groups contribute to its polarity and reactivity.
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-3-23-20(22)19-16(18-8-5-9-24-18)11-15(12-17(19)21)14-7-4-6-13(2)10-14/h4-10,12,16,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWVYZKSGDORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC(=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
The compound's chemical formula is , with a molecular weight of 315.40 g/mol. Its structure includes a tetrahydro-biphenyl core with a thiophene ring and an ester functional group, which are often associated with diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 2.50 | Antibacterial |
| Compound 2 | 10.00 | Antifungal |
| Ethyl derivative | 20.00 | Antimicrobial |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds similar to ethyl 3'-methyl-5-oxo have demonstrated anti-inflammatory effects. For example, stabilization of human red blood cell membranes (HRBC) was observed with percentages ranging from 86.70% to 99.25% in various studies .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The ethyl derivative was tested alongside other compounds, revealing IC50 values indicating moderate cytotoxic effects on cancer cell lines:
| Compound | IC50 (µM) |
|---|---|
| Ethyl derivative | 163.3 |
| Compound A | 170 |
| Compound B | 86.2 |
These findings suggest that while the compound exhibits some cytotoxicity, it may still hold therapeutic potential depending on the target cells.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of ethyl derivatives to various biological targets. These computational analyses suggest that the compound can effectively interact with specific enzymes and receptors involved in disease processes, further supporting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Observations :
- Ester group stability : Ethyl esters (target compound) exhibit slower hydrolysis than methyl esters (e.g., methyl [1,1'-biphenyl]-4-carboxylate) in biological media due to steric hindrance .
- Ketone functionality (5-oxo) may increase hydrogen-bonding capacity compared to non-oxidized analogues (e.g., methyl 2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate) .
Physicochemical Properties
- Solubility : The ethyl ester and thiophene groups enhance lipophilicity compared to methyl esters (e.g., methyl [1,1'-biphenyl]-4-carboxylate) .
- Crystal Packing : ’s dimethyl analogue shows Br···O halogen bonding (2.903 Å) and C–H···O interactions, suggesting similar intermolecular forces govern the target compound’s solid-state behavior .
Reactivity and Stability
- Hydrolytic Stability : Ethyl esters (target) are more resistant to base- and plasma-mediated hydrolysis than methyl esters, as shown in comparative studies of homologous esters .
- Electrophilic Substitution : The thiophene’s electron-rich nature may direct electrophilic attacks to the α-position, contrasting with the biphenyl core’s para preference .
Research Findings and Implications
- Synthetic Efficiency : Pd-catalyzed cross-coupling (as in ) achieves >90% yields for biphenyl esters, suggesting scalability for the target compound .
- Crystallography : Hirshfeld surface analysis () highlights the role of thiophene in dictating molecular interactions, which could inform co-crystal engineering for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
